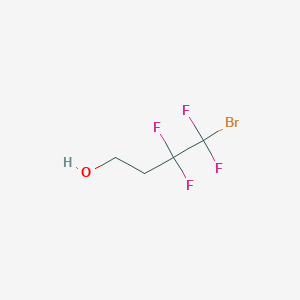

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

説明

Significance of Organofluorine Compounds in Chemical Science

The exceptional strength of the carbon-fluorine bond, the high electronegativity of fluorine, and its relatively small size contribute to the unique characteristics of organofluorine compounds. scispace.comrsc.org These properties often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. acs.orgresearchgate.net Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. chinesechemsoc.org An estimated 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Role of Polyfluorinated Alcohols as Advanced Synthetic Precursors

Polyfluorinated alcohols are a versatile class of compounds that serve as key intermediates in the synthesis of a wide range of valuable chemicals. nih.gov They are utilized in the preparation of fluorinated surfactants, polymers, and as building blocks for complex fluorinated molecules. rsc.orgresearchgate.net The hydroxyl group in these alcohols can be readily transformed into other functional groups, providing a handle for further chemical modifications.

These alcohols are precursors to fluorinated polymers and surfactants, which have widespread applications due to their unique surface properties, such as water and oil repellency. rsc.org They are also employed in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the fluorinated alkyl chain can impart desirable biological properties. nih.gov The presence of multiple fluorine atoms can significantly influence the reactivity of the alcohol and adjacent functional groups, enabling selective chemical transformations. acs.org

Structural Context of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol within Halogenated and Fluorinated Butanol Derivatives

This compound is a unique molecule that combines the features of both a fluorinated and a brominated butanol derivative. scbt.comchemspider.com The presence of the tetrafluorinated ethyl group at the 3- and 4-positions significantly impacts the electronic properties of the molecule, while the terminal bromine atom and primary alcohol offer reactive sites for a variety of chemical modifications. sigmaaldrich.com

The properties of halogenated butanols are heavily influenced by the nature and position of the halogen atoms. pressbooks.pub Fluorine, being the most electronegative element, creates a strong dipole moment in the C-F bond, which can affect the molecule's polarity and intermolecular interactions. pressbooks.pub Bromine, while less electronegative, is a good leaving group, making the C-Br bond susceptible to nucleophilic substitution reactions.

To better understand the structural context of this compound, a comparison with other butanol derivatives is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| This compound | 234443-21-1 scbt.comalfa-chemistry.comchemicalbook.com | C4H5BrF4O scbt.comalfa-chemistry.comlanhaiindustry.com | 224.98 lanhaiindustry.com | 146.2 @ 760 Torr | 1.769 |

| 1-Butanol | 71-36-3 | C4H10O | 74.12 | 117.7 | 0.81 |

| 4-Bromobutan-1-ol | 33036-62-3 | C4H9BrO | 153.02 | 175-176 | 1.478 |

| 4,4,4-Trifluorobutan-1-ol | 406-81-5 | C4H7F3O | 128.09 | 128-129 | 1.226 |

The data clearly illustrates the significant impact of fluorine and bromine substitution on the physical properties of butanol. The increased molecular weight due to the incorporation of heavier halogen atoms leads to a higher boiling point and density compared to the parent 1-butanol.

Detailed Research Findings

While detailed peer-reviewed studies on the synthesis and reactivity of this compound are not extensively available in the public domain, its primary application is noted in the synthesis of fluorosulfonates. nih.gov These fluorosulfonates are utilized as chemically scaled-up resist materials, which are crucial for microfabrication techniques, particularly in the production of semiconductor devices through lithography. nih.gov The compound serves as a key intermediate in organic synthesis for creating more complex fluorinated molecules. lanhaiindustry.com

The reactivity of this molecule is dictated by its functional groups. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and it can be converted into various esters and ethers. The carbon-bromine bond is susceptible to nucleophilic substitution and can be used to introduce other functional groups or to form carbon-carbon bonds through coupling reactions. The tetrafluoroethylene (B6358150) moiety is relatively inert but significantly influences the reactivity of the rest of the molecule through its strong electron-withdrawing nature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTCOQHNKANLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371312 | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234443-21-1 | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3,3,4,4 Tetrafluorobutan 1 Ol and Analogues

Strategies for the Preparation of Bromofluorinated Alcohols

The construction of molecules containing both bromine and fluorine atoms attached to a carbon framework can be achieved through several strategic approaches. These methods often involve either the simultaneous or sequential introduction of the halogens or the modification of a precursor that already contains the requisite halogen pattern.

Radical-Initiated Processes

Free-radical reactions offer a powerful method for the formation of carbon-halogen bonds. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. nih.gov For the synthesis of a bromofluorinated butanol, a hypothetical radical addition to an unsaturated precursor like 3-buten-1-ol (B139374) could be envisioned.

The process would begin with an initiation step, where a radical initiator (e.g., AIBN or light) generates a bromine radical from a source like N-Bromosuccinimide (NBS) or Br₂. acs.org

In the propagation phase, the bromine radical adds to the double bond of the butenol, generating a carbon-centered radical intermediate. This radical would then react with a fluorine-donating species to form the C-F bond and regenerate a radical carrier to continue the chain.

Finally, termination steps, where two radicals combine, would end the chain reaction. acs.org While effective for simple halogenations, controlling the regioselectivity and preventing side reactions in radical processes involving multiple different halogens can be challenging.

Reduction of Precursor Intermediates

A more common and controllable strategy for synthesizing alcohols is the reduction of carbonyl compounds. researchgate.net In this approach, a precursor such as 4-bromo-3,3,4,4-tetrafluorobutanal or ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate, which already contains the required bromotetrafluoroethyl moiety, is reduced to the target primary alcohol. nih.gov

The choice of reducing agent is critical and depends on the nature of the carbonyl group. acs.orgrsc.org Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively. nih.gov Carboxylic acids and esters require more powerful reducing agents. nih.gov The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. nih.gov

Two of the most common hydride-donating reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes and ketones, while LiAlH₄ is a much stronger reducing agent capable of reducing esters and carboxylic acids as well. nih.govrsc.org

Table 1: Comparison of Common Hydride Reducing Agents

| Reducing Agent | Formula | Reactivity | Substrates Reduced to Alcohols | Typical Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild / Selective | Aldehydes, Ketones | Water, Ethanol, Methanol |

| Lithium Aluminum Hydride | LiAlH₄ | Strong / Reactive | Aldehydes, Ketones, Esters, Carboxylic Acids | Ether, Tetrahydrofuran (B95107) (THF) |

Advanced Fluorination Methodologies Relevant to Butanol Scaffolds

Recent advances in organic synthesis have provided more sophisticated and selective methods for introducing fluorine into molecules. These techniques are particularly relevant for creating complex fluorinated structures like substituted butanols, where precise control over the position of fluorination is essential.

Selective C-H Fluorination Approaches Utilizing Directing Groups

Direct C-H fluorination is a highly desirable transformation that avoids the need for pre-functionalized substrates. nih.gov A powerful strategy to control the regioselectivity of this process is the use of directing groups. researchgate.netucl.ac.uk A directing group is a functional moiety that is temporarily installed on the substrate (in this case, a butanol derivative) to guide a transition-metal catalyst to a specific C-H bond. nih.govnih.gov

The process typically involves the formation of a metallocycle intermediate where the directing group coordinates to the metal center (commonly palladium or copper), positioning it in close proximity to the target C-H bond. nih.govrsc.org This allows for selective activation and subsequent fluorination by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. mdpi.com For alcohol substrates, practical auxiliaries like acetone (B3395972) oxime or newly designed bidentate auxiliaries can be used to direct the fluorination of C(sp³)-H bonds at methyl or methylene (B1212753) positions. nih.gov After the reaction, the directing group can be cleaved to reveal the fluorinated alcohol. nih.govnih.gov

Table 2: Examples of Directing Groups for C-H Functionalization

| Directing Group | Catalyst System (Example) | Target C-H Bond | Key Feature |

|---|---|---|---|

| Amide (e.g., 8-aminoquinoline) | Pd(OAc)₂, Cu(OAc)₂ | ortho-C(sp²)-H | Bidentate chelation guides catalyst to ortho position. nih.gov |

| Oxime Ether | Pd(OAc)₂ | ortho-C(sp²)-H | Effective for aromatic C-H bonds adjacent to the group. ucl.ac.uk |

| Bidentate Oxime Auxiliary | Pd(OAc)₂ | C(sp³)-H (methyl, methylene) | Specifically designed for selective fluorination of aliphatic alcohols. nih.gov |

| Nitrile-based Template | Pd(OAc)₂ | meta-C(sp²)-H | Linear geometry allows for functionalization at the meta position. nih.gov |

Halofluorination of Alkenes and Subsequent Transformations

Halofluorination is a direct method for the vicinal addition of a halogen and a fluorine atom across a double bond. organic-chemistry.org To synthesize a bromofluorinated butanol, one could start with an unsaturated alcohol like 3-buten-1-ol. google.com The reaction of the alkene with a suitable electrophilic bromine source (e.g., N-bromosuccinimide) and a nucleophilic fluoride (B91410) source (e.g., hydrogen fluoride-pyridine complex) yields the corresponding bromofluoroalkane. organic-chemistry.org

The mechanism typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The fluoride ion then attacks one of the carbon atoms of the three-membered ring in a backside, Sₙ2-like manner. masterorganicchemistry.com This results in the anti-addition of the bromine and fluorine atoms across the former double bond. organic-chemistry.orgmasterorganicchemistry.com The regioselectivity follows Markovnikov's rule, where the nucleophile (fluoride) adds to the more substituted carbon. organic-chemistry.orgmasterorganicchemistry.com If the starting material already contains the hydroxyl group, the product is formed directly. Alternatively, a precursor like 4-bromo-1-butene (B139220) could be halofluorinated and subsequently converted to the alcohol via nucleophilic substitution. libretexts.org

Enantioselective Synthesis of Chiral Analogues of Fluorinated Butanols

While 4-bromo-3,3,4,4-tetrafluorobutan-1-ol is itself an achiral molecule, the synthesis of chiral fluorinated butanol analogues is of significant interest in medicinal chemistry and materials science. ki.siillinois.edu The primary strategy for creating these chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. nih.govwikipedia.orgnih.gov

This transformation converts a prochiral ketone into a single enantiomer of a chiral secondary alcohol with high enantiomeric excess (ee). nih.govsigmaaldrich.com This is achieved using a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst in the presence of a non-chiral reducing agent like hydrogen gas or isopropanol (B130326) (in transfer hydrogenation). wikipedia.org

Prominent methods include the Noyori asymmetric transfer hydrogenation, which often employs ruthenium catalysts with chiral diamine or amino alcohol ligands. acs.org Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts to direct the enantioselective addition of borane (B79455) to the ketone. nih.govrsc.org The chiral catalyst creates a sterically defined environment around the carbonyl group, forcing the hydride to attack preferentially from one face, thus leading to the formation of one enantiomer over the other. nih.gov The development of these methods has been crucial for accessing a wide variety of enantiopure fluorinated building blocks. chimia.chresearchgate.net

Table 3: Catalysts for Asymmetric Reduction of Prochiral Ketones

| Catalyst System | Description | Reductant (Example) | Key Feature |

|---|---|---|---|

| Noyori-type Ru(II) Catalysts | Chiral Ruthenium complex with ligands like TsDPEN. | Formic acid/triethylamine (B128534), Isopropanol | Highly efficient for transfer hydrogenation. acs.org |

| Corey-Bakshi-Shibata (CBS) Catalysts | Chiral oxazaborolidine derived from amino alcohols like proline. | Borane (BH₃) | Catalyzes enantioselective borane reduction. nih.gov |

| Plant-based Biocatalysts | Enzymes (e.g., alcohol dehydrogenases) found in plant tissues (carrot, apple). | Cellular cofactors (NADPH) | Biocatalytic approach offering high enantioselectivity. nih.gov |

Asymmetric Transformations for Stereocenter Introduction

Asymmetric transformations are powerful tools for the direct introduction of chirality into a molecule. In the context of this compound analogues, a notable example is the asymmetric dihydroxylation of a precursor alkene. This method establishes two adjacent stereocenters, which can then be further manipulated to achieve the desired chiral alcohol.

A key precursor for synthesizing chiral derivatives of this compound is the alkene, (E)-4-bromo-3,3,4,4-tetrafluorobut-1-ene. The Sharpless asymmetric dihydroxylation (AD) of this substrate provides a direct route to a chiral diol, which is a closely related analogue of the target compound. The reaction utilizes a chiral catalyst system, typically derived from dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) ligands, to direct the facial selectivity of the dihydroxylation.

The enantioselectivity of this transformation is highly dependent on the specific chiral ligand employed. For instance, the use of (DHQD)₂PYR as the chiral ligand in the asymmetric dihydroxylation of (E)-4-bromo-3,3,4,4-tetrafluorobut-1-ene leads to the formation of (2S)-1,2-dihydroxy-4-bromo-3,3,4,4-tetrafluorobutane. Subsequent analysis of the dibenzoylated product, (2S)-1,2-dibenzoyloxy-4-bromo-3,3,4,4-tetrafluorobutane, revealed an enantiomeric excess (ee) of 83%. Conversely, employing (DHQ)₂PYR as the ligand results in the preferential formation of the (2R)-enantiomer. The corresponding diacetate derivative, (2R)-1,2-diacetoxy-4-bromo-3,3,4,4-tetrafluorobutane, was obtained with an enantiomeric excess of 78%.

These findings are summarized in the table below:

| Chiral Ligand | Product Stereochemistry | Derivative for Analysis | Enantiomeric Excess (ee) |

| (DHQD)₂PYR | (2S) | Dibenzoyl | 83% |

| (DHQ)₂PYR | (2R) | Diacetyl | 78% |

This asymmetric dihydroxylation approach represents a significant strategy for introducing chirality into the butan-1-ol backbone, providing access to enantioenriched precursors for more complex fluorinated molecules.

Utilization of Chiral Building Blocks and Auxiliaries

An alternative strategy for the asymmetric synthesis of fluorinated alcohols and their derivatives involves the use of chiral building blocks or chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Another common class of chiral auxiliaries are oxazolidinones, popularized by David Evans. These can be prepared from readily available chiral α-amino acids. An acid chloride substrate can react with the oxazolidinone to form an imide. The stereocenter(s) on the oxazolidinone then direct subsequent reactions, such as aldol (B89426) additions or alkylations, at the α-position of the carbonyl group with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product. This approach could hypothetically be adapted to construct a chiral center in a precursor to this compound.

The general workflow for employing a chiral auxiliary in a synthetic sequence is outlined below:

| Step | Description |

| 1. Attachment | A prochiral substrate is covalently attached to the chiral auxiliary. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction that introduces a new stereocenter. The stereochemistry of the auxiliary directs the formation of one diastereomer over the other. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding an enantioenriched molecule. |

| 4. Recovery | Ideally, the chiral auxiliary is recovered for reuse. |

The application of such methodologies to the synthesis of this compound would likely involve the attachment of a suitable prochiral precursor to a chiral auxiliary, followed by a reaction to introduce the hydroxyl group or another functional group at the C1 position with stereocontrol, and subsequent cleavage of the auxiliary.

Reactivity and Mechanistic Investigations of 4 Bromo 3,3,4,4 Tetrafluorobutan 1 Ol

Nucleophilic Substitution Reactions of the Carbon-Bromine Moiety

The carbon-bromine bond in 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group significantly influences the reactivity of the C-Br bond.

Displacement by Hydroxide (B78521) Ions

The reaction of this compound with hydroxide ions (OH⁻), typically from a source like sodium hydroxide or potassium hydroxide, results in a nucleophilic substitution where the bromine atom is replaced by a hydroxyl group. chemguide.co.uk This reaction, when conducted in a suitable solvent system such as an ethanol/water mixture, yields 3,3,4,4-tetrafluoro-1,4-butanediol. chemguide.co.uk

The mechanism for this transformation is generally anticipated to proceed via an S\textsubscript{N}2 pathway, especially given the primary nature of the carbon bearing the bromine atom. In this bimolecular process, the hydroxide ion attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. This is followed by the departure of the bromide ion.

| Reactant | Reagent | Product | Solvent |

| This compound | Sodium Hydroxide | 3,3,4,4-tetrafluoro-1,4-butanediol | Ethanol/Water |

This table represents a typical reaction for this class of compounds; specific experimental data for this compound was not available in the search results.

Nucleophilic Alkylations and Halogenations

The bromine atom in this compound can be substituted by other nucleophiles, including carbanions (for alkylations) and other halides (for halogen exchange reactions).

Nucleophilic Alkylations: While specific examples with this compound are not detailed in the provided search results, analogous fluorinated alkyl bromides are known to react with organometallic reagents, such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi), to form new carbon-carbon bonds. These reactions are crucial for extending the carbon chain and introducing new functional groups.

Halogen Exchange Reactions: The Finkelstein reaction provides a classic method for halogen exchange. Treating an alkyl bromide with a solution of sodium iodide in acetone (B3395972) can lead to the formation of the corresponding alkyl iodide. The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium bromide in acetone. It is plausible that this compound could be converted to 4-Iodo-3,3,4,4-tetrafluorobutan-1-ol under these conditions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium Iodide/Acetone | 4-Iodo-3,3,4,4-tetrafluorobutan-1-ol | Finkelstein Reaction |

This table illustrates a potential application of the Finkelstein reaction; specific experimental validation for this compound was not found in the search results.

Oxidative Transformations of the Primary Alcohol

The primary alcohol functional group in this compound can undergo oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Controlled Oxidation to Aldehydes and Ketones

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com Pyridinium chlorochromate (PCC) is a common reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). organic-synthesis.comlibretexts.orgmasterorganicchemistry.com The reaction with PCC would be expected to convert this compound to 4-Bromo-3,3,4,4-tetrafluorobutanal. The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction. libretexts.org

| Reactant | Reagent | Product | Solvent |

| This compound | PCC | 4-Bromo-3,3,4,4-tetrafluorobutanal | Dichloromethane |

This table is based on the known reactivity of PCC with primary alcohols; specific application to this compound is inferred.

Synthesis of Polyfluorinated Carboxylic Acids

Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 4-Bromo-3,3,4,4-tetrafluorobutanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (generated from chromium trioxide in sulfuric acid, also known as the Jones reagent), are typically employed for this purpose. These powerful oxidants ensure the complete oxidation of the alcohol functional group.

| Starting Material | Oxidizing Agent(s) | Product |

| This compound | Potassium Permanganate (KMnO₄) | 4-Bromo-3,3,4,4-tetrafluorobutanoic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 4-Bromo-3,3,4,4-tetrafluorobutanoic acid |

This table outlines expected outcomes based on the general reactivity of strong oxidizing agents with primary alcohols.

Reductive Pathways for Carbon-Bromine Bond Functionalization

The carbon-bromine bond in this compound can be cleaved through reductive pathways, leading to the formation of a carbon-hydrogen bond (reductive dehalogenation). This transformation is valuable for removing the bromine atom after it has served its purpose as a reactive handle.

A common method for the reductive dehalogenation of alkyl halides is through a free-radical mechanism using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). pearson.compharmacy180.comlibretexts.org The reaction proceeds via a chain mechanism where a tributyltin radical abstracts the bromine atom to form an alkyl radical. libretexts.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical. libretexts.org

Another approach involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchwithrutgers.com This method is often effective for the reduction of alkyl halides.

| Reactant | Reagent(s) | Product |

| This compound | Tributyltin Hydride (Bu₃SnH), AIBN | 3,3,4,4-Tetrafluorobutan-1-ol |

| This compound | H₂, Palladium on Carbon (Pd/C) | 3,3,4,4-Tetrafluorobutan-1-ol |

This table presents established methods for reductive dehalogenation; their specific efficacy with this compound would require experimental verification.

Organometallic Reactivity and Metalation Studies

The presence of a carbon-bromine bond in this compound provides a reactive handle for the formation of various organometallic reagents, opening avenues for subsequent carbon-carbon bond-forming reactions.

Formation and Reactivity of Organozinc Reagents

The generation of organozinc reagents from alkyl halides is a cornerstone of modern organic synthesis. In the case of this compound, the insertion of zinc metal into the C-Br bond is a key transformation. Generally, this process is facilitated by activating the zinc, for instance, by using Rieke zinc or additives like lithium chloride (LiCl). The formation of the organozinc reagent proceeds via an oxidative addition mechanism at the metal surface, followed by solubilization of the organozinc species. The presence of LiCl is often crucial for enhancing the solubilization of the organozinc intermediates from the surface of the zinc metal.

While specific studies detailing the reactivity of the organozinc reagent derived from this compound are not extensively documented in publicly available literature, the reactivity of analogous fluorinated organozinc compounds is well-established. These reagents are known to participate in a variety of coupling reactions, including Negishi cross-coupling with aryl, vinyl, or acyl halides, providing a powerful tool for the introduction of the tetrafluorinated butanol moiety into diverse molecular architectures. The reactivity of these organozinc reagents can be influenced by the choice of solvent and the presence of co-catalysts, typically palladium or nickel complexes.

Derivatizations via Grignard Reagents

The formation of Grignard reagents through the reaction of an organohalide with magnesium metal is a classic and widely used method for generating carbon nucleophiles. The synthesis of a Grignard reagent from this compound would involve the reaction of the bromo-functionalized alcohol with magnesium turnings, typically in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A significant challenge in this synthesis is the presence of the acidic hydroxyl group, which would be readily deprotonated by the highly basic Grignard reagent once formed, leading to the consumption of one equivalent of the reagent. Therefore, protection of the alcohol functionality prior to the Grignard formation is a common strategy to circumvent this issue.

Once formed, the Grignard reagent bearing the protected tetrafluorobutanol side chain would be a potent nucleophile, capable of reacting with a wide array of electrophiles. These reactions include additions to aldehydes, ketones, and esters to form new carbon-carbon bonds and more complex alcohols, as well as ring-opening reactions of epoxides. The successful application of these derivatizations would heavily depend on the stability of the fluorinated Grignard reagent and the judicious choice of reaction conditions to avoid side reactions.

Perfluoroalkyl Lithium-Mediated Carbon-Carbon Bond Formation

Perfluoroalkyl lithium reagents are powerful tools for the introduction of perfluoroalkyl chains into organic molecules. While direct reaction of this compound with a pre-formed perfluoroalkyl lithium reagent might lead to complex reaction mixtures due to the multiple reactive sites, a more controlled approach involves a lithium-halogen exchange reaction.

In this scenario, an alkyl lithium reagent, such as n-butyllithium or methyllithium, could be used to selectively abstract the bromine atom from this compound at low temperatures. This would generate a new, highly reactive lithium species, the 3,3,4,4-tetrafluoro-4-lithiobutan-1-ol (after protection of the hydroxyl group). This in situ generated organolithium reagent can then be intercepted by various electrophiles to form new carbon-carbon bonds. The success of this strategy hinges on the chemoselectivity of the lithium-halogen exchange over other potential side reactions, such as deprotonation at other positions of the molecule.

Impact of Fluorine and Bromine Substituents on Reaction Kinetics and Selectivity

The presence of multiple fluorine atoms and a bromine atom on the butane (B89635) backbone of the title compound profoundly influences its reactivity, governing both the speed and the outcome of chemical transformations.

Steric and Electronic Effects on Reactivity Profiles

The tetrafluorinated ethyl group adjacent to the bromine atom exerts significant steric and electronic effects.

Steric Hindrance: The bulky tetrafluoroethyl group creates considerable steric hindrance around the carbon atom bearing the bromine. libretexts.orglibretexts.org In nucleophilic substitution reactions, particularly those proceeding through an SN2 mechanism, this steric bulk can significantly slow down the rate of reaction by impeding the backside attack of the nucleophile. libretexts.orgpdx.edu The reactivity order for SN2 reactions is generally methyl > primary > secondary > tertiary, and the presence of the bulky fluorinated substituent effectively increases the steric demand at the reaction center. pdx.edu

Electronic Effects: Fluorine is the most electronegative element, and the four fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack. However, the high electronegativity of fluorine also stabilizes the C-F bonds, making them exceptionally strong and generally unreactive under standard nucleophilic substitution conditions. The strong electron-withdrawing nature of the fluorine atoms can also influence the stability of potential intermediates, such as carbocations in SN1-type reactions, generally destabilizing adjacent positive charges.

Below is a table summarizing the expected impact of these effects on different reaction types:

| Reaction Type | Steric Effect of -CF2CF2Br group | Electronic Effect of Fluorine Atoms | Predicted Impact on Reactivity |

| SN2 | High steric hindrance | Increased electrophilicity of C-Br carbon | Rate likely decreased due to dominant steric hindrance. |

| SN1 | N/A for rate-determining step | Destabilization of adjacent carbocation | SN1 pathway is generally disfavored. |

| Organometallic Formation | May influence approach of metal surface | Can affect the ease of C-Br bond cleavage | Complex interplay; may require activated metals. |

Regioselectivity and Stereoselectivity in Complex Transformations

In reactions where multiple outcomes are possible, the fluorine and bromine substituents play a crucial role in directing the regioselectivity and stereoselectivity.

Regioselectivity: In elimination reactions, for example, the presence of the electron-withdrawing fluorine atoms can influence the acidity of adjacent protons, potentially directing the regiochemical outcome of the double bond formation. Similarly, in addition reactions to unsaturated derivatives of this compound, the electronic nature of the fluorinated moiety would direct the attack of incoming nucleophiles or electrophiles to specific positions.

Stereoselectivity: For reactions that generate new stereocenters, the existing structure of the molecule can influence the stereochemical outcome. While this compound itself is achiral, its derivatives can possess chiral centers. In such cases, the bulky and electronically distinct tetrafluorobromoethyl group can direct the approach of reagents from a less hindered face of the molecule, leading to the preferential formation of one stereoisomer over another. This is a critical consideration in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The conformational preferences of the molecule, influenced by the gauche effect of the fluorine atoms, can also play a significant role in determining the stereochemical course of a reaction.

Further detailed experimental and computational studies are necessary to fully elucidate the kinetic and selectivity profiles of this intriguing fluorinated building block in a broader range of chemical transformations.

Derivatization Strategies and Functional Group Interconversions

Formation of Ethers and Esters

The hydroxyl group of 4-bromo-3,3,4,4-tetrafluorobutan-1-ol can be readily converted into ethers and esters, which are fundamental transformations in organic synthesis for the installation of protecting groups or to introduce new functionalities.

Etherification: The formation of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the desired ether. The choice of a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typical for this reaction to ensure the solubility of the reagents and to promote the SN2 pathway.

Esterification: The synthesis of esters from this compound has been demonstrated through reactions with acylating agents. A notable example is the benzoylation of the alcohol. This reaction is typically carried out by treating the alcohol with benzoyl chloride in the presence of a base like pyridine (B92270). The pyridine acts as a nucleophilic catalyst and an acid scavenger, facilitating the formation of the benzoate (B1203000) ester.

In another application, this compound has been utilized in the synthesis of specialized polymers. For instance, it has been reacted with 3-hydroxyadamantane-1-carboxylic acid. This esterification is facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), and is conducted under reflux in a solvent like THF. This reaction highlights the utility of this fluorinated alcohol in creating monomers for advanced materials. The general conditions for these transformations are summarized in the table below.

| Reaction Type | Reagents | Base | Solvent | Product |

| Etherification | Alkyl Halide | Sodium Hydride | THF or DMF | 4-Bromo-1-(alkoxy)-3,3,4,4-tetrafluorobutane |

| Esterification | Benzoyl Chloride | Pyridine | Pyridine | 4-Bromo-3,3,4,4-tetrafluorobutyl benzoate |

| Esterification | 3-hydroxyadamantane-1-carboxylic acid | - | THF | Fluorinated adamantane (B196018) derivative |

O-Phosphorylation of the Hydroxyl Group

The conversion of the hydroxyl group of this compound to a phosphate (B84403) ester, known as O-phosphorylation, is a significant transformation, particularly in the synthesis of biologically active molecules and their analogs. While direct studies on the phosphorylation of this compound are not extensively reported, the reactivity of closely related fluorinated alcohols provides strong evidence for the feasibility of this reaction.

Research on the synthesis of enantioenriched tetrafluorinated aryl-C-nucleoside analogues has demonstrated the successful O-phosphorylation of a primary alcohol in a structurally similar compound, 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol. nih.gov This indicates that the presence of the tetrafluoroethyl bromide moiety is compatible with standard phosphorylation conditions.

Common methods for the O-phosphorylation of alcohols involve the use of phosphorylating agents such as phosphoryl chloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The reaction proceeds through the formation of a dichlorophosphate (B8581778) intermediate, which can subsequently be hydrolyzed to the desired phosphate monoester or reacted with other alcohols to form phosphate diesters. The general scheme for the O-phosphorylation of a primary alcohol is depicted below.

| Step | Reagents | Product |

| 1 | POCl₃, Triethylamine | Dichlorophosphate intermediate |

| 2 | H₂O | Phosphate monoester |

The successful phosphorylation of a related fluorinated bromo-alcohol suggests that this compound can be a valuable precursor for accessing novel fluorinated phosphonates and phosphate esters.

Reactions with Unsaturated Compounds

The bromine atom in this compound, situated on a fluorinated carbon, can participate in various coupling reactions with unsaturated compounds. These reactions are powerful tools for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, in particular, are well-suited for such transformations.

While direct examples with this compound are not prevalent in the literature, the reactivity of the analogous compound, 4-bromo-3,3,4,4-tetrafluoro-1-butene (B103247), in Mizoroki-Heck reactions is indicative of the potential of the bromo-tetrafluoroethyl group to engage in such transformations. In these reported reactions, 4-bromo-3,3,4,4-tetrafluoro-1-butene is coupled with aryldiazonium salts in the presence of a palladium catalyst.

For this compound, it is plausible that the hydroxyl group would first need to be protected before subjecting the molecule to the conditions of a Heck or other cross-coupling reactions to avoid potential side reactions. After protection of the alcohol, the resulting compound could then be coupled with a variety of unsaturated partners, such as alkenes or alkynes, under standard palladium-catalyzed conditions. A representative reaction scheme is shown in the following table.

| Reaction | Coupling Partner | Catalyst | Base | Product (after deprotection) |

| Mizoroki-Heck | Alkene | Pd(OAc)₂ | Triethylamine | 4-alkenyl-3,3,4,4-tetrafluorobutan-1-ol |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Diisopropylamine | 4-alkynyl-3,3,4,4-tetrafluorobutan-1-ol |

Interactions with Hetero-organic Derivatives

The reaction of this compound with hetero-organic (organometallic) reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), would be expected to involve its two reactive sites: the acidic proton of the hydroxyl group and the electrophilic carbon bearing the bromine atom.

Typically, the first equivalent of an organometallic reagent would act as a base and deprotonate the alcohol to form a magnesium or lithium alkoxide. A second equivalent of the organometallic reagent could then potentially act as a nucleophile and displace the bromide atom. However, the reactivity of the C-Br bond in this specific molecule towards nucleophilic attack by organometallics is not well-documented and may be influenced by the presence of the adjacent electron-withdrawing fluorine atoms.

An alternative pathway could involve the formation of a Grignard or organolithium reagent from this compound itself. This would require the protection of the hydroxyl group prior to the reaction with magnesium or lithium metal. The resulting fluorinated organometallic species could then be used as a nucleophile in reactions with various electrophiles.

| Reagent | Initial Reaction | Subsequent Reaction (with excess reagent) |

| Grignard Reagent (RMgX) | Deprotonation of -OH | Potential nucleophilic substitution of -Br |

| Organolithium (RLi) | Deprotonation of -OH | Potential nucleophilic substitution of -Br |

Anionic Cyclization Reactions for Ring System Construction

The bifunctional nature of this compound presents the possibility for intramolecular cyclization to form heterocyclic ring systems. Anionic cyclization would involve the formation of the alkoxide by deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom.

This intramolecular Williamson ether synthesis would be expected to lead to the formation of a five-membered tetrahydrofuran ring containing a tetrafluorinated carbon atom. The feasibility of this 5-exo-tet cyclization would depend on the geometric and electronic factors of the transition state.

While direct experimental evidence for the anionic cyclization of this compound is scarce, studies on related systems, such as the intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes, demonstrate the propensity of fluorinated alkyl halides to undergo cyclization reactions to form five- or six-membered rings. This suggests that an anionic pathway for this compound is a plausible synthetic strategy for the construction of novel fluorinated tetrahydrofuran derivatives.

| Reaction Type | Reagent | Proposed Product |

| Intramolecular Anionic Cyclization | Strong Base (e.g., NaH) | 2-(bromodifluoromethyl)-2,3,3-trifluorotetrahydrofuran |

Advanced Synthetic Applications in Organic Chemistry

Building Block for Complex Fluorinated Organic Molecules

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is a foundational precursor for constructing complex organic molecules that incorporate the tetrafluoroethylene (B6358150) (-CF2CF2-) moiety. The introduction of this group can dramatically alter the chemical and physical properties of a substance, potentially enhancing its biological activity or material function. The primary route to these complex molecules involves the initial conversion of the butanol to 4-bromo-3,3,4,4-tetrafluorobut-1-ene, which then serves as the immediate building block in subsequent reactions.

Precursors for Multi-substituted Alkenes Bearing Tetrafluoroethylene Fragments

The derivative 4-bromo-3,3,4,4-tetrafluorobut-1-ene is utilized as a cross-coupling reagent for the synthesis of various multi-substituted alkenes. biosynth.com These reactions enable the direct installation of the vinyl-tetrafluoroethyl fragment onto different molecular scaffolds, providing access to a class of compounds with unique electronic and steric properties. The reactivity of the butene derivative makes it a valuable tool for creating complex olefinic structures that would be difficult to assemble through other methods. biosynth.com

Synthesis of CF2CF2-Containing Aromatic Compounds

A significant application of this compound, via its butene derivative, is in the synthesis of aromatic compounds containing the tetrafluoroethylene linker. In a key transformation, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is first converted into a thermally stable organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. nih.gov This organometallic intermediate subsequently undergoes copper-catalyzed cross-coupling reactions with various iodoarenes. This methodology provides a practical and efficient route to a broad range of aromatic molecules bearing the -CF2CF2- unit, which are of interest in materials science and medicinal chemistry. nih.gov

Intermediates for Fluorinated C-Nucleosides and Nucleotides

The butene derivative of this compound is a critical starting material for the synthesis of highly fluorinated nucleoside analogs. Research has demonstrated a multi-step pathway beginning with 4-bromo-3,3,4,4-tetrafluorobut-1-ene to produce 2′,2′,3′,3′-tetrafluorodideoxy ribose derivatives. chemicalbook.com This fluorinated sugar intermediate is then coupled with various nucleobases (such as uracil, thymine, adenine, and cytosine) using Mitsunobu conditions to afford the target tetrafluorinated nucleoside analogs. chemicalbook.com The incorporation of the tetrafluoro moiety into the sugar ring is a strategy aimed at modifying the biological activity and metabolic stability of these important biomolecules. chemicalbook.com

Synthesis of Fluorinated Carbohydrate Mimetics

In the field of carbohydrate chemistry, 4-bromo-3,3,4,4-tetrafluorobut-1-ol serves as a progenitor for building blocks used to create fluorinated carbohydrate mimetics. The synthesis of pyranose and furanose derivatives containing a CF2CF2 unit, which act as mimics of natural sugars, has been reported starting from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. nih.gov The synthetic sequence involves an enantioselective Sharpless dihydroxylation of the butene to install the necessary chirality, followed by further transformations to form the cyclic sugar-like structures. chemicalbook.com

Participation in Metal-Catalyzed Cross-Coupling Reactions (Heck, Suzuki-Miyaura)

While the saturated carbon-bromine bond in this compound is not typically reactive in direct Heck or Suzuki-Miyaura couplings, its derivatives are highly effective participants in analogous metal-catalyzed cross-coupling reactions.

A key strategy involves the conversion of 4-bromo-3,3,4,4-tetrafluorobut-1-ene into the corresponding (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. nih.gov This organozinc reagent readily participates in copper-catalyzed cross-coupling reactions with a variety of electrophiles, including aromatic iodides and acyl chlorides, to form new carbon-carbon bonds. nih.gov This transformation is a powerful tool for installing the tetrafluoroethylene fragment and is mechanistically related to traditional palladium-catalyzed cross-couplings.

Furthermore, after the initial coupling, the resulting products can sometimes contain a bromine atom on a double bond (a vinylic bromide), which can then participate in subsequent Suzuki-Miyaura cross-coupling reactions to build up molecular complexity further. gmchemix.com

| Starting Material Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide | Iodoarenes | Copper catalyst | CF2CF2-Containing Aromatic Compounds | nih.gov |

| (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide | Acyl Chlorides | Copper catalyst | CF2CF2-Containing Ketones | nih.gov |

| CF2CF2-Substituted Vinylic Bromides | Arylboronic acids | Palladium catalyst | Multi-substituted Aryl Alkenes | gmchemix.com |

Development of New and Advanced Fluorinated Building Blocks for Diverse Syntheses

This compound is not only a precursor to the versatile butene derivative but is also used directly to generate other advanced building blocks. A notable industrial application is its use in the synthesis of novel fluorosulfonates. biosynth.com These specialized compounds serve as key components in chemically amplified resist materials, which are critical for advanced microfabrication and lithography techniques used in the production of semiconductor devices. biosynth.com

The transformation of the butanol into other key intermediates represents a core strategy in modern fluorine chemistry. The development of these second-generation building blocks is summarized below:

| Initial Building Block | Transformation | Advanced Building Block | Primary Application | Reference |

|---|---|---|---|---|

| This compound | Reaction with a sulfonylating agent | Fluorosulfonates | Photoresist materials for microfabrication | biosynth.com |

| This compound | Dehydration/Elimination | 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | Precursor for nucleosides, sugars, aromatics | chemicalbook.com |

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | Zinc Insertion | (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide | Cross-coupling reactions | nih.gov |

This strategic conversion of a relatively simple fluorinated alcohol into more complex and reactive intermediates underscores its importance in providing access to a wide range of functionalized fluorochemicals for diverse and technologically advanced applications.

Applications in Materials Science Research

Synthesis of Novel Fluorinated Polymers and Specialty Resins

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol serves as a versatile building block for creating complex fluorinated molecules that can be incorporated into polymers and specialty resins. atomfair.com The presence of both a hydroxyl and a bromine functional group allows for a variety of chemical transformations. atomfair.com This dual reactivity enables its use as an intermediate in the synthesis of more complex monomers or functional additives for resin formulations. bldpharm.com

The primary role of this compound is to introduce the -CF₂CF₂- moiety into a target molecular structure. atomfair.com This tetrafluoroethylene (B6358150) segment is known to impart unique characteristics to materials, such as thermal stability, chemical resistance, and specific optical and dielectric properties. While not typically used as a direct monomer for polymerization in its original form, it is a key starting material for creating the functionalized molecules that are then used to build specialty polymers and resins for high-performance applications.

Development of Functional Materials with Tailored Properties

The incorporation of the tetrafluorobutyl group from this compound is a key strategy for developing functional materials where precise tuning of properties is required.

A significant application of this compound is in the semiconductor industry, where it serves as a precursor for photoresist materials used in microfabrication. gmchemix.com Specifically, it is used in the synthesis of fluorosulfonates, which function as photoacid generators (PAGs) in chemically amplified photoresists. gmchemix.com

In a documented synthesis, this compound is first oxidized to form 4-Bromo-3,3,4,4-tetrafluorobutyric acid. google.com This acid is then used in a multi-step process to create a complex photoacid generator. google.com This PAG is blended with a polymer resin binder and a solvent to create a photoresist formulation. google.com This liquid resist is then applied as a thin coating on silicon wafers. google.com Upon exposure to deep ultraviolet (DUV) light, such as at 193 nm, the PAG generates a strong acid, which catalyzes a chemical change in the surrounding resin, altering its solubility and allowing for the creation of intricate circuit patterns. google.com

Table 1: Role in Photoresist Manufacturing

| Precursor Compound | Intermediate Synthesized | Final Component | Application | Industry |

| This compound | 4-Bromo-3,3,4,4-tetrafluorobutyric acid | Photoacid Generator (PAG) | Chemically Amplified Photoresist | Semiconductor |

The defined structure and fluorinated backbone of this compound make it a candidate for creating molecules used in optical materials. It has been identified as a potential precursor for developing surfactants or materials for liquid crystals that require precisely controlled fluorination patterns. atomfair.com The introduction of fluorinated segments is a common strategy in the design of liquid crystal molecules to modify properties such as viscosity, dielectric anisotropy, and thermal and chemical stability.

There is no readily available research data to support the direct application of this compound or its immediate derivatives as dielectric heat-transfer materials.

Precursors for Specialty Coatings and Films

The compound's utility extends to the creation of specialty films, most notably in the context of lithography. google.com Photoresist compositions derived from this compound are designed to be applied as uniform, thin coating layers on substrates. google.com

The process involves dissolving the functional photoresist components (the resin and the photoacid generator derived from the title compound) in a solvent like ethyl lactate. google.com This solution is then applied to a substrate, such as a silicon wafer, using techniques like spin coating to form a film. google.com After a baking step, this film is ready for exposure through a photomask, demonstrating the compound's role as a precursor to a functional, high-performance coating essential for modern electronics manufacturing. google.com

Applications in Medicinal Chemistry and Drug Discovery Research

Intermediate for Pharmaceutical and Agrochemical Active Pharmaceutical Ingredient (API) Synthesis

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol serves as a crucial building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Its utility stems from the differential reactivity of its functional groups. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the bromine atom provides a handle for various coupling reactions, such as nucleophilic substitution or the formation of organometallic reagents.

While specific, publicly disclosed examples of commercial APIs synthesized directly from this compound are limited in scientific literature, its role as a versatile intermediate is well-established within the catalogues of chemical suppliers catering to the pharmaceutical and agrochemical industries. The presence of the tetrafluorobutyl moiety is known to impart desirable properties to the final active ingredient, making this building block a valuable tool for research and development.

Table 1: Synthetic Utility of this compound

| Functional Group | Potential Transformations | Application in API Synthesis |

|---|---|---|

| Primary Alcohol (-OH) | Oxidation to aldehyde or carboxylic acid; Etherification; Esterification; Conversion to amines | Introduction of linking groups, modification of polarity, and formation of key pharmacophoric features. |

| Bromine Atom (-Br) | Nucleophilic substitution; Grignard reagent formation; Palladium-catalyzed cross-coupling reactions | Carbon-carbon and carbon-heteroatom bond formation for the construction of the core scaffold of the API. |

| Tetrafluoroalkyl Chain (-CF2CF2-) | Generally stable and inert | Provides metabolic stability and modulates lipophilicity of the final compound. |

Design and Synthesis of Novel Fluorinated Drug Candidates

The design of novel drug candidates often involves the strategic incorporation of fluorinated motifs to optimize their pharmacological profiles. This compound is an attractive starting material for the synthesis of new chemical entities (NCEs) containing the 3,3,4,4-tetrafluorobutoxy or related moieties. The introduction of this group can lead to the development of drug candidates with improved potency, selectivity, and metabolic stability.

For instance, the 3,3,4,4-tetrafluorobutoxy side chain can be introduced into a lead compound to explore its impact on biological activity. The synthetic route would typically involve the conversion of the alcohol in this compound to a more reactive leaving group, followed by nucleophilic substitution with a suitable functional group on the parent molecule. The bromine atom can then be further manipulated to build the final drug candidate.

Modulation of Pharmacokinetic and Pharmacodynamic Properties in Drug Design

The incorporation of the 3,3,4,4-tetrafluorobutyl group, derived from this compound, can significantly influence the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a molecule.

Influence on Metabolic Stability and Oral Bioavailability

A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes in the liver. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. The introduction of the tetrafluorobutyl moiety can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. This enhanced stability can lead to improved oral bioavailability, as a larger fraction of the administered dose reaches the systemic circulation intact.

Table 2: Impact of Tetrafluorobutyl Moiety on Metabolic Stability

| Property | Effect of Tetrafluorobutyl Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong C-F bonds are less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450. |

| Oral Bioavailability | Potentially Increased | Reduced first-pass metabolism can lead to a higher concentration of the active drug reaching systemic circulation. |

Impact on Protein-Ligand Interactions and Receptor Binding Affinity

The electronic properties of the tetrafluorobutyl group can influence how a drug molecule interacts with its biological target. The highly electronegative fluorine atoms create a dipole moment and can participate in favorable electrostatic and multipolar interactions within the binding pocket of a protein or receptor. These interactions can enhance the binding affinity and selectivity of the drug for its target, leading to increased potency. While organic fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can interact with polar hydrogen atoms in certain protein environments.

Lipophilicity Modulation for Enhanced Druggability and ADMET Profiles

Table 3: Physicochemical Properties and their Modulation

| Parameter | Influence of 3,3,4,4-Tetrafluorobutyl Group | Implication for Druggability |

|---|---|---|

| Lipophilicity (logP) | Generally increases | Can improve membrane permeability but may negatively impact solubility and increase non-specific binding if too high. |

| pKa | Can be altered due to the electron-withdrawing nature of fluorine | Affects the ionization state of the drug at physiological pH, influencing its solubility, absorption, and target interaction. |

| Dipole Moment | Increased | Can lead to stronger and more specific interactions with the biological target. |

Computational and Theoretical Studies

Prediction of Compound Behavior in Multi-step Synthetic Pathways

The design of efficient synthetic routes is a cornerstone of chemical research and development. Computational tools have become indispensable in this area, offering ways to navigate the complex landscape of possible chemical transformations.

Modern retrosynthesis software, such as SYNTHIA™, aids chemists in devising synthetic pathways for target molecules. synthiaonline.com These programs utilize extensive databases of chemical reactions and reaction rules to propose disconnections of the target molecule into simpler, commercially available starting materials. synthiaonline.com

For 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, a retrosynthesis program would likely identify several key bond disconnections. A plausible retrosynthetic analysis might involve the following steps:

C-C Bond Disconnection: The software could suggest a disconnection between the C2 and C3 carbons, pointing to a synthetic strategy involving the addition of a two-carbon electrophilic or nucleophilic synthon to a tetrafluoroethyl fragment.

Functional Group Interconversion (FGI): The primary alcohol could be identified as a derivative of a carboxylic acid, ester, or alkene, suggesting pathways involving reduction or hydroboration-oxidation.

Halogen Introduction: The software would recognize that the bromine atom could be introduced at a late stage of the synthesis, for instance, through the radical bromination of a suitable precursor or the opening of a cyclic intermediate.

Molecular Dynamics Simulations and Solvation Effects in Reaction Media

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how a solute molecule like this compound interacts with its solvent environment, which is crucial for understanding its reactivity and other properties in solution.

For this compound, MD simulations in various solvents (e.g., water, methanol, tetrahydrofuran) would be expected to reveal:

Solvation Shell Structure: The simulations would characterize the arrangement of solvent molecules around the different functional groups of the solute: the hydroxyl group, the fluorinated carbon backbone, and the bromine atom.

Hydrogen Bonding: The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor would be quantified, and the influence of the electron-withdrawing tetrafluorobutyl group on the strength of these hydrogen bonds could be assessed.

Hydrophobic and Halogen Bonding Interactions: The simulations would shed light on the hydrophobic interactions of the fluorinated backbone and the potential for the bromine atom to participate in halogen bonding with solvent molecules or other solutes.

These simulations typically involve setting up a simulation box containing one or more solute molecules and a large number of solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. The analysis of these trajectories provides insights into the structural, thermodynamic, and kinetic properties of the system. acs.org

Table 1: Representative Parameters for Molecular Dynamics Simulations

| Parameter | Typical Value/Method |

| Force Field | OPLS-AA, CHARMM, AMBER |

| Solvent Model | TIP3P, SPC/E (for water) |

| Ensemble | NVT (constant volume, temperature), NPT (constant pressure, temperature) |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | Nanoseconds to microseconds |

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. These calculations provide valuable information about molecular orbitals, charge distributions, and other properties that are directly related to a molecule's reactivity.

For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of electronic properties. wright.edu

Molecular Geometry Optimization: The first step in most quantum chemical calculations is to find the lowest energy three-dimensional structure of the molecule.

Partial Atomic Charges: These calculations can reveal the distribution of electron density within the molecule. It is expected that the fluorine and oxygen atoms will bear significant negative partial charges, while the carbon atoms bonded to them will have positive partial charges. The bromine atom will also have a distinct partial charge, influencing its electrostatic interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxygen and bromine atoms, while the LUMO may be associated with the C-Br or C-F antibonding orbitals.

Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived, such as electronegativity, hardness, softness, and the Fukui function. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

| Dipole Moment | Significant, due to the presence of multiple polar C-F, C-Br, and C-O bonds. |

| HOMO Energy | Relatively low, due to the electron-withdrawing nature of the fluorine atoms. |

| LUMO Energy | Relatively low, suggesting susceptibility to nucleophilic attack. |

| Most Electronegative Atoms | Fluorine, Oxygen |

| Most Electropositive Carbon | C4 (bonded to Br and F2) and C3 (bonded to F2) |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For this compound, rotation around the C1-C2, C2-C3, and C3-C4 bonds gives rise to various conformers. The relative stability of these conformers is determined by a combination of factors:

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. In this molecule, the bromine atom and the hydroxyl group are the largest substituents, and their relative positions will be a key determinant of conformational preference.

Gauche Effects: In some fluorinated alkanes, conformations where fluorine atoms are gauche (at a 60° dihedral angle) to each other can be unexpectedly stable due to hyperconjugative interactions.

Computational methods can be used to map the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds. This allows for the identification of the lowest energy (most stable) conformers and the energy barriers for interconversion between them.

Understanding the preferred conformation of this compound is also crucial for predicting the stereochemical outcome of reactions. For example, in an intramolecular cyclization reaction, the proximity of the reacting groups, which is dictated by the molecule's conformation, will determine the feasibility of the reaction and the stereochemistry of the resulting product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be necessary for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butanol backbone. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the methylene group next to the highly fluorinated carbon center (-CF₂-CH₂-) would exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The hydroxyl proton would typically appear as a broad singlet, although its chemical shift and appearance can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the four unique carbon environments in the molecule. The carbon atom bonded to the bromine and two fluorine atoms (C4), the adjacent carbon also bonded to two fluorine atoms (C3), the carbon of the methylene group at the second position (C2), and the carbon bearing the hydroxyl group (C1) would each give a distinct signal. The chemical shifts of C3 and C4 would be significantly influenced by the attached fluorine and bromine atoms. Furthermore, these signals would exhibit splitting due to carbon-fluorine coupling (J-coupling), providing valuable structural information.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated organic compounds. The spectrum of this compound would be expected to show two distinct signals for the two non-equivalent -CF₂- groups. The coupling between these two sets of fluorine atoms would result in a complex splitting pattern, likely an AB quartet, which would allow for the determination of the geminal and vicinal fluorine-fluorine coupling constants.

A hypothetical data table for the expected NMR signals is presented below:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~3.9 | Triplet of triplets | -CH₂OH | |

| ¹H | ~2.5 | Multiplet | -CF₂-CH₂- | |

| ¹H | Variable | Broad Singlet | -OH | |

| ¹³C | ~60 | Triplet | -CH₂OH | |

| ¹³C | ~30 | Triplet of triplets | -CF₂-CH₂- | |

| ¹³C | ~115-125 | Triplet | -CF₂-CH₂- | |

| ¹³C | ~110-120 | Triplet | -CBrF₂- | |

| ¹⁹F | Complex pattern | Multiplet | -CF₂-CH₂- | |

| ¹⁹F | Complex pattern | Multiplet | -CBrF₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This would result in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments.

The fragmentation of the molecule under electron ionization would likely proceed through several pathways, including the loss of the bromine atom, cleavage of the carbon-carbon bonds, and loss of a water molecule from the alcohol functional group.

Expected Fragmentation Data:

| m/z | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 207/209 | [M - OH]⁺ |

| 206/208 | [M - H₂O]⁺ |

| 145 | [M - Br]⁺ |

| 125 | [C₃H₂F₄]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1200 cm⁻¹ region would be indicative of C-F stretching vibrations. The C-Br stretching vibration would likely appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: While no specific Raman data is available, this technique would be expected to also show bands corresponding to C-F and C-C bond vibrations. Due to the polar nature of the O-H bond, its Raman signal is generally weak.

Vibrational Spectroscopy Data Summary:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3200-3600 | O-H stretch | IR |

| 2850-3000 | C-H stretch | IR, Raman |

| 1000-1200 | C-F stretch | IR, Raman |

| 500-600 | C-Br stretch | IR, Raman |

Advanced Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are crucial for determining the purity of a substance and for its separation from mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used for this purpose.

Gas Chromatography (GC): Given the volatility of this compound, GC would be a suitable method for assessing its purity. A high-purity sample would show a single major peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Some suppliers indicate a purity of at least 98.0% as determined by GC. gmchemix.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity analysis, particularly if the compound is less volatile or thermally sensitive. A reversed-phase HPLC method would likely be used, with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a C18 column. The purity is determined by the relative area of the main peak.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this technique to be applicable, this compound would need to be obtained in a single-crystal form. As this compound is a liquid at room temperature, obtaining suitable crystals would require low-temperature crystallization techniques.

To date, there are no reports in the scientific literature of the single-crystal X-ray structure of this compound. If a crystal structure were to be determined, it would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

While traditional methods for the synthesis of fluorinated compounds often rely on harsh reagents and conditions, future research is increasingly directed towards the development of more sustainable and environmentally benign synthetic routes to 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol and its derivatives. cas.cndovepress.com Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated compounds is a rapidly growing field. numberanalytics.comnih.govnumberanalytics.com Future investigations may focus on identifying or engineering enzymes, such as fluorinases or halohydrin dehalogenases, that can selectively introduce fluorine or bromine into a hydrocarbon precursor to form the target molecule under mild, aqueous conditions. numberanalytics.com Biocatalytic approaches offer the potential for high stereoselectivity and a significant reduction in hazardous waste. researchgate.net

Flow Chemistry: Continuous flow processes are gaining traction for the synthesis of fine chemicals due to enhanced safety, efficiency, and scalability. numberanalytics.com Developing a flow synthesis for this compound could enable better control over reaction parameters, minimize the formation of byproducts, and allow for safer handling of potentially hazardous reagents.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis represent powerful tools for forging carbon-fluorine and carbon-bromine bonds under mild conditions. researchgate.netrsc.org Research in this area could lead to novel synthetic pathways that utilize light or electrical energy to drive the desired transformations, thereby reducing the reliance on traditional high-temperature methods. nih.gov

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. numberanalytics.comresearchgate.net | Enzyme discovery and engineering, substrate scope limitations. nih.gov |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. numberanalytics.com | Reactor design and optimization, initial setup costs. |

| Photocatalysis | Mild reaction conditions, utilization of renewable energy sources. researchgate.net | Catalyst development, understanding reaction mechanisms. rsc.org |

Development of New Catalytic Systems for Highly Selective Transformations

The presence of multiple reactive sites in this compound—the C-Br bond, the C-F bonds, and the hydroxyl group—presents both a challenge and an opportunity for the development of highly selective catalytic transformations.

Future research will likely focus on designing novel catalytic systems that can chemoselectively target a specific functional group. For instance, transition-metal catalysts could be developed to selectively activate the C-Br bond for cross-coupling reactions while leaving the C-F bonds and the hydroxyl group intact. mdpi.comresearchgate.net Conversely, catalysts could be designed to functionalize the hydroxyl group without affecting the halogenated portion of the molecule.